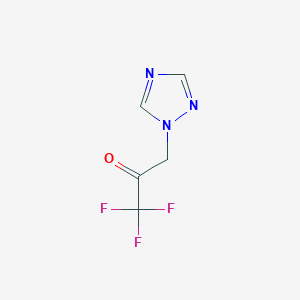
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one is a fluorinated organic compound that features a trifluoromethyl group and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the triazole ring can interact with enzyme active sites. This dual functionality allows the compound to inhibit enzyme activity and disrupt biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound is similar but features a hydroxyl group instead of a ketone.
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)butan-2-one: This variant has an additional carbon in the alkyl chain.
Uniqueness
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one is unique due to its specific combination of a trifluoromethyl group and a triazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high chemical stability and biological activity.
Propiedades
Número CAS |
522634-27-1 |
|---|---|
Fórmula molecular |
C5H4F3N3O |
Peso molecular |
179.10 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)4(12)1-11-3-9-2-10-11/h2-3H,1H2 |
Clave InChI |
FUJKWHHUGSJIKA-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C=N1)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


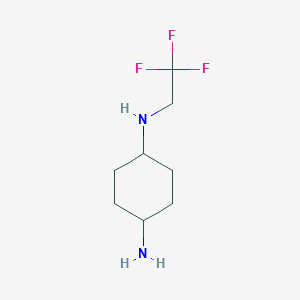
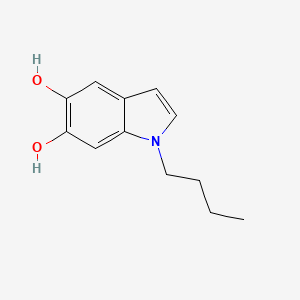
![1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13095679.png)
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13095684.png)

![(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one](/img/structure/B13095691.png)
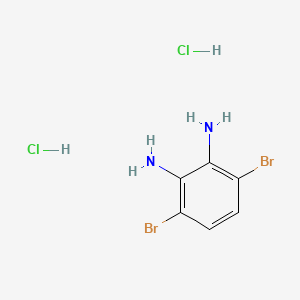
![2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13095695.png)
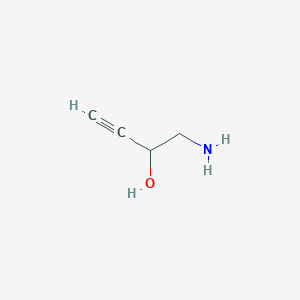

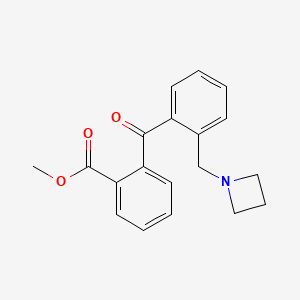
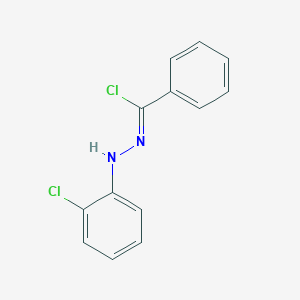
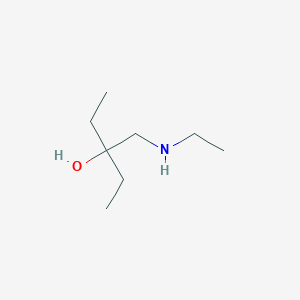
![3-Methylimidazo[1,2-A]pyrazine](/img/structure/B13095714.png)
